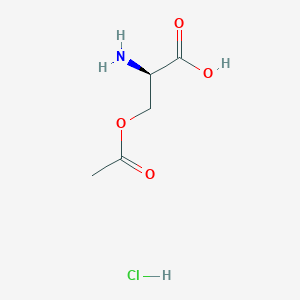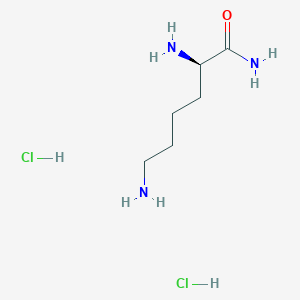
(s)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(s)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO2 . It is a solid substance stored at room temperature . The compound’s IUPAC name is 3-(2,6-difluorophenyl)-beta-alanine .
Molecular Structure Analysis
The molecular weight of “(s)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride” is 237.63 . The InChI code is not available . For a detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
“(s)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride” is a solid substance stored at room temperature . Its boiling point is not available . The compound is soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Herbicide Toxicity and Environmental Impact
Research on herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and their analogs, which share structural similarities with the compound , focuses on understanding their toxicity, environmental fate, and biodegradation processes. Studies have evaluated the global trends in research on 2,4-D herbicide toxicity, highlighting the advancement in toxicological and mutagenicity studies. These herbicides are widely used in agriculture and urban settings, leading to direct and indirect environmental contamination. Research trends indicate a focus on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target aquatic species. The scientometric review by Zuanazzi et al. (2020) provides insights into these global research trends and identifies future research directions in the toxicology and mutagenicity of such compounds Zuanazzi et al., 2020.
Anticancer and Immunomodulatory Effects
Another area of research is the investigation of compounds like FTY720, structurally distinct but functionally relevant, for their anticancer and immunomodulatory effects. FTY720 has shown efficacy in preclinical cancer models through S1PR-independent mechanisms, suggesting a potential research interest in the anticancer applications of structurally related compounds. The review by Zhang et al. (2013) delves into the antitumor efficacy and molecular targets of FTY720 Zhang et al., 2013.
Sorption and Environmental Remediation
Research on the sorption behavior of phenoxy herbicides, including 2,4-D, in soil and other substrates, is crucial for understanding environmental contamination and remediation strategies. Studies like that of Werner et al. (2012) explore the sorption mechanisms of these herbicides, emphasizing the role of soil organic matter and iron oxides as relevant sorbents. This research is pertinent for developing strategies to mitigate environmental contamination from such compounds Werner et al., 2012.
Antimicrobial and Antioxidant Properties
The exploration of the antimicrobial and antioxidant properties of phenolic acids, such as Chlorogenic Acid (CGA), provides a template for studying similar properties in related compounds. CGA is known for its wide range of therapeutic roles, including antioxidant, antibacterial, and hepatoprotective activities. Research by Naveed et al. (2018) reviews the biological and pharmacological effects of CGA, suggesting a potential interest in the health-promoting properties of structurally related amino acids and their derivatives Naveed et al., 2018.
Safety And Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXREVDYHTWMNF-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679263 |
Source


|
| Record name | 2,6-Difluoro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride | |
CAS RN |
1217607-63-0 |
Source


|
| Record name | 2,6-Difluoro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













